N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide
Description
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is a hydrazide derivative featuring a hexane backbone, a brominated phenolic moiety, and a 1,2,4-triazin-6-ylamino group. Key structural attributes include:
- E-configuration: The (E)-geometry at the methylidene double bond ensures spatial orientation critical for molecular interactions .
- Functional groups: The bromophenol (electron-withdrawing), methoxy (electron-donating), and dihydroxy-triazine (hydrogen-bonding) groups contribute to its reactivity and intermolecular interactions.
- Hydrazide linkage: The –NH–NH–CO– group enables metal chelation and hydrogen bonding, common in bioactive molecules .
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN6O5/c1-29-12-8-10(7-11(18)14(12)26)9-20-22-13(25)5-3-2-4-6-19-15-16(27)21-17(28)24-23-15/h7-9,26H,2-6H2,1H3,(H,19,23)(H,22,25)(H2,21,24,27,28)/b20-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAPEZPWGSMPGR-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CCCCCNC2=NNC(=O)NC2=O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CCCCCNC2=NNC(=O)NC2=O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide typically involves a multi-step process. The initial step often includes the preparation of the key intermediates, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 3,5-dihydroxy-1,2,4-triazine. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced techniques like crystallization, filtration, and chromatography are employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its potential antioxidant or anti-inflammatory effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains various functional groups that may contribute to its biological activity, particularly in anti-inflammatory and anticancer applications.
Chemical Structure
The molecular structure of the compound includes:
- A bromo substituent on a hydroxy and methoxy phenyl ring.
- A hydrazide linkage that connects to a triazinyl amino group.
This combination of groups suggests potential interactions with biological targets that could modulate various physiological processes.
The biological activity of this compound is thought to stem from its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may:
- Inhibit enzymes involved in oxidative stress and inflammation.
- Modulate immune responses by affecting cytokine production.
The exact mechanism remains under investigation, but the presence of hydroxyl and methoxy groups suggests antioxidant properties, while the triazinyl moiety may enhance its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The hydroxyl groups in the structure can scavenge free radicals, potentially reducing oxidative damage in cells.
Anti-inflammatory Effects
Studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may possess similar anti-inflammatory effects.
Anticancer Potential
The compound's ability to inhibit cell proliferation has been evaluated using the MTT assay on various cancer cell lines. For instance, derivatives of similar structures have been shown to inhibit prostate cancer cell lines (PC3). The mechanism likely involves the inhibition of thymidine phosphorylase, which is often overexpressed in cancer cells .
Study 1: In Vitro Evaluation of Anticancer Activity
A study conducted on structurally related hydrazides demonstrated significant cytotoxic effects against prostate cancer cells. The MTT assay revealed a dose-dependent inhibition of cell viability, suggesting that this compound may similarly affect cancerous cells by inducing apoptosis or cell cycle arrest.
Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory properties of similar compounds. Results indicated that these compounds could suppress humoral immune responses while enhancing cellular immunity in vivo. This dual action highlights the potential for therapeutic applications in autoimmune disorders or cancer immunotherapy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
